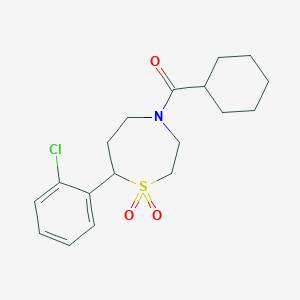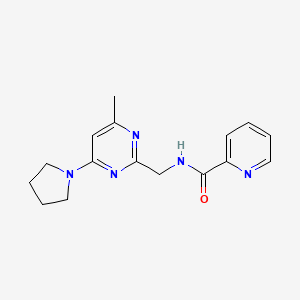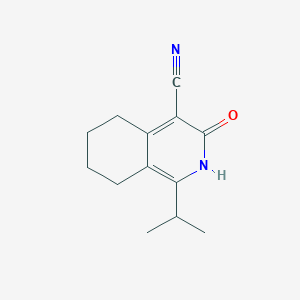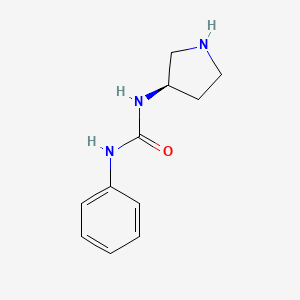
5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid, is a derivative of the pyrazole class, which is known for its diverse biological activities and potential in drug development. While the specific compound is not directly studied in the provided papers, related pyrazole derivatives have been synthesized and analyzed, offering insights into the chemical behavior and properties that may be extrapolated to the compound .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves condensation or cyclization reactions. For instance, a related compound, 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole, was synthesized through a condensation/cyclization reaction involving a chalcone derivative and hydrazine hydrochloride . This suggests that similar synthetic strategies could be employed for the synthesis of 5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid, with appropriate modifications to the starting materials to introduce the desired chlorophenyl groups.
Molecular Structure Analysis
Crystallographic and spectroscopic techniques are commonly used to determine the structure of pyrazole derivatives. For example, the crystal structure of a similar compound, 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid, was elucidated using X-ray diffraction, and its molecular geometry was confirmed through DFT calculations . These methods could be applied to determine the precise molecular structure of the compound of interest, providing valuable information on its conformation and electronic distribution.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various functionalization reactions. An example is the conversion of 1H-pyrazole-3-carboxylic acid into its corresponding amide via reaction with 2,3-diaminopyridine . This indicates that the carboxylic acid group in pyrazole compounds is reactive and can be modified to produce different derivatives, which may include the formation of amides, esters, or other functional groups from the carboxylic acid moiety of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be inferred from experimental and computational studies. Vibrational spectroscopy, HOMO-LUMO analysis, and molecular docking studies provide insights into the electronic properties, potential biological activity, and reactivity of these compounds . For instance, the negative electrostatic potential regions in a related compound were found to be localized over the carbonyl and phenyl rings, indicating possible sites for electrophilic attack . Such studies could be conducted on 5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid to predict its reactivity and interactions with biological targets.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Applications
5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid, as part of the pyrazole carboxylic acid derivatives, is acknowledged for its significant biological activities. These compounds serve as crucial scaffolds in the synthesis of various biologically active compounds due to their antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. The synthesis of these derivatives and their biological applications offer a promising area for scientific research, especially within the field of medicinal chemistry, aiming to develop new therapeutic agents (Cetin, 2020).
Environmental Impact of Organochlorine Compounds
Research on organochlorine compounds, like chlorophenols, which are structurally related to 5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid, has evaluated their environmental impact. These studies have found moderate toxic effects on mammalian and aquatic life, with the potential for considerable toxicity upon long-term exposure to fish. The environmental persistence of these compounds varies with the presence of adapted microflora capable of biodegrading them. Their strong organoleptic effect is a notable feature, indicating the necessity for further exploration on their environmental fate and biodegradation pathways (Krijgsheld & Gen, 1986).
Hybrid Catalysts in Synthesis
The synthesis of compounds containing the pyrazole core, such as 5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid, benefits from the use of hybrid catalysts. These catalysts facilitate the development of structurally complex molecules with potential medicinal applications. Research into the application of organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents has broadened the scope for creating novel therapeutic compounds with enhanced bioavailability and pharmacological profiles (Parmar, Vala, & Patel, 2023).
Chlorophenols and Waste Incineration
The study of chlorophenols related to 5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid has indicated their role as precursors of dioxins in processes like Municipal Solid Waste Incineration (MSWI). This research provides insights into the correlation between chlorophenols and other potential precursors, emphasizing the need for understanding the mechanisms of dioxin formation to mitigate environmental pollution (Peng et al., 2016).
Eigenschaften
IUPAC Name |
5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl3N2O2/c17-10-3-1-9(2-4-10)14-8-13(16(22)23)20-21(14)15-7-11(18)5-6-12(15)19/h1-8H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUUAZLLMJXFJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NN2C3=C(C=CC(=C3)Cl)Cl)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Fluorophenyl)-6-methylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2503113.png)


![2-cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]prop-2-enamide](/img/structure/B2503116.png)
![3-[(4-Methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2503119.png)



![[2-(Azepan-1-yl)pyridin-4-yl]methanamine](/img/structure/B2503126.png)
![2-[4-(3-methylphenoxy)butylsulfanylmethyl]-1H-benzimidazole](/img/structure/B2503128.png)

![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-3-carboxylate](/img/structure/B2503134.png)

